(+)-Catechin hydrate (CAS 225937-10-0) is a highly purified, stereospecific flavan-3-ol widely procured as a polymer-stabilizing antioxidant, a precursor for pharmaceutical co-crystals, and a standard for green chemistry extractions. Unlike crude green tea extracts that suffer from seasonal batch-to-batch variability, isolated (+)-catechin hydrate provides exact stoichiometric predictability. The hydrate form is specifically prioritized in industrial procurement over amorphous or anhydrous forms due to its stable moisture profile under standard ambient conditions, preventing the unpredictable hygroscopic weight changes that complicate precise molar dosing in sensitive formulations [1].
Substituting (+)-catechin hydrate with amorphous (+)-catechin, crude epigallocatechin gallate (EGCG) mixtures, or generic flavonoids introduces severe process and performance risks. Swapping the hydrate for an amorphous or strictly anhydrous grade leads to spontaneous moisture absorption during storage (e.g., at 75% relative humidity), skewing quantitative analysis and causing unpredictable phase transitions that ruin solid-state formulations [1]. Furthermore, substituting with crude EGCG results in rapid hydrolytic and oxidative degradation in aqueous environments, drastically reducing the shelf-life of the final product. Finally, substituting with alternative flavonoids can alter the optimal thermal degradation profiles required for specific high-shear polymer extrusion processes [2].
A critical challenge in procuring catechins for solid-state formulations is ambient moisture sensitivity. Amorphous or strictly anhydrous catechin rapidly absorbs moisture under standard conditions (e.g., 75% relative humidity at 25 °C), spontaneously converting into the crystalline hydrate form, which alters bulk powder weight and dosing precision. Procuring the stable (+)-catechin hydrate bypasses this unpredictable transition. Furthermore, when formulated into urea co-crystals, the catechin solid form remains entirely stable at 75% RH for over two weeks, whereas amorphous baselines fail and recrystallize [1].
| Evidence Dimension | Solid-State Stability at 75% RH (25 °C) |
| Target Compound Data | Stable (zero phase change over 14 days) |
| Comparator Or Baseline | Amorphous Catechin (Spontaneous recrystallization to hydrate) |
| Quantified Difference | Complete prevention of unpredictable phase alteration |
| Conditions | 75% Relative Humidity, 25 °C storage for 14 days |
Starting with the stable hydrate form prevents unpredictable moisture uptake during storage, ensuring precise molar dosing in pharmaceutical and material manufacturing.
For industrial buyers manufacturing active packaging, the antioxidant must survive high-shear melt extrusion. (+)-Catechin hydrate demonstrates quantifiable compatibility with Ethylene-Vinyl Alcohol (EVOH) copolymers. When 2% catechin is melt-blended into EVOH, the thermal degradation temperature of the resulting film increases significantly compared to the neat polymer. Thermogravimetric analysis reveals that while blank EVOH degrades at 414 °C, the 2% catechin-EVOH matrix withstands temperatures up to 455 °C[1]. This outperforms lower-concentration blends and proves that catechin actively stabilizes the polymer melt rather than degrading prematurely.
| Evidence Dimension | Thermal Degradation Temperature (Td) |
| Target Compound Data | 455 °C (EVOH with 2% Catechin) |
| Comparator Or Baseline | 414 °C (Blank EVOH film) |
| Quantified Difference | +41 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
This quantitative thermal buffering allows manufacturers to extrude antioxidant-active packaging at standard industrial temperatures without burning or degrading the active additive.
Procurement of (+)-catechin hydrate is highly relevant for green chemistry processes utilizing subcritical water extraction and formulation. Unlike complex crude extracts that precipitate unpredictably, pure (+)-catechin hydrate exhibits a well-defined, temperature-dependent mole fraction solubility. In dynamic flow apparatus studies, its aqueous solubility scales predictably from 1.32 × 10⁻⁴ at 298 K up to 3.52 × 10⁻² at 415 K [1]. This massive, predictable increase in solubility allows engineers to design precise temperature-swing processes to dissolve the catechin at high temperatures and selectively precipitate or co-crystallize it upon cooling, avoiding the use of toxic organic solvents.
| Evidence Dimension | Mole Fraction Solubility in Aqueous Media |
| Target Compound Data | 3.52 × 10⁻² (at 415 K) |
| Comparator Or Baseline | 1.32 × 10⁻⁴ (at 298 K) |
| Quantified Difference | ~266-fold increase in aqueous solubility via thermal tuning |
| Conditions | Subcritical water, dynamic flow apparatus (298 K to 415 K) |
Precise thermodynamic solubility data allows chemical engineers to replace volatile organic solvents with tunable subcritical water in large-scale formulation processes.
Directly leveraging its thermal stability and ability to increase EVOH degradation temperatures to 455 °C, (+)-catechin hydrate is highly suited for extrusion into active packaging films. It provides sustained antioxidant release without degrading during high-shear melt-processing, outperforming less stable flavonoids [1].
Utilizing its defined hydrate state and predictable thermal behavior, (+)-catechin hydrate serves as a reliable co-former in pharmaceutical co-crystals (e.g., with urea). It prevents the spontaneous moisture absorption seen in amorphous forms, improving humidity stability and shelf-life [2].
Because of its well-characterized, highly temperature-dependent mole fraction solubility (increasing ~266-fold from 298 K to 415 K), (+)-catechin hydrate is a rigorous choice for engineers designing solvent-free, temperature-swing aqueous extraction and nanoparticle formulation processes [3].
Irritant